((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine

Description

Introduction to ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine

Historical Context and Discovery

The development of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine can be traced within the broader historical context of sulfonamide chemistry and amino acid derivatization research. The exploration of amino acid-based sulfonamides has evolved significantly over the past several decades, driven by the recognition that these compounds possess unique structural properties that make them valuable for various chemical and biological applications. The synthesis of bioactive sulfonamides using amino acids as starting reagents has become an area of sustained research interest in organic chemistry, with amino acids being preferred over simple amines due to their biological relevance, inherent chirality, stereochemical diversity, and the potential for creating compounds with tailored structures.

The specific compound ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine emerged from systematic efforts to develop amino acid sulfonamides that could serve as transition-state analogue inhibitors and biochemical probes. Research in the early 2000s demonstrated that amino acid sulfonamides bearing tetrahedral sulfonamide groups could be designed to target specific protein interactions, particularly in metalloenzyme systems. This foundational work established the conceptual framework for developing more sophisticated amino acid sulfonamide derivatives, including those incorporating halogenated aromatic systems and trifluoromethyl substituents.

The incorporation of trifluoromethyl groups into pharmaceutical and research compounds has gained particular prominence due to the unique electronic and steric properties these groups confer. The development of methods for synthesizing sulfonyl fluorides and related compounds has expanded the toolkit available for creating structurally diverse amino acid derivatives. The combination of valine as the amino acid component with the 4-chloro-3-trifluoromethylphenylsulfonyl moiety represents a convergence of these various synthetic and design strategies.

Nomenclature and Chemical Identifiers

IUPAC Name and Systematic Naming Conventions

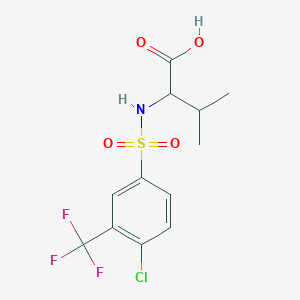

The systematic nomenclature of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The complete IUPAC name for this compound is 2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid, which systematically describes the structural components and their connectivity. This nomenclature reflects the valine backbone (3-methylbutanoic acid with the amino group at position 2) modified by the attachment of the 4-chloro-3-trifluoromethylphenylsulfonyl group through a sulfonamide linkage.

The systematic naming approach emphasizes the phenylsulfonyl group as the primary substituent, with the chloro and trifluoromethyl groups specified as substituents on the benzene ring at positions 4 and 3, respectively. The sulfonamide functionality is indicated by the "sulfonylamino" designation, clearly identifying the nature of the chemical bond between the aromatic sulfonyl group and the amino acid framework. This systematic approach ensures unambiguous identification of the compound structure across different chemical databases and research contexts.

Alternative systematic representations include the simplified form ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine, which emphasizes the stereochemical configuration of the valine component while maintaining the essential structural information about the sulfonyl substituent. The inclusion of the L-designation specifically identifies the natural stereochemical configuration of the valine amino acid component, which is crucial for understanding the compound's potential biological activity and synthetic accessibility.

Registry Numbers and Database Identifiers

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine is registered in multiple chemical databases with specific identifier numbers that facilitate its unambiguous identification in research and commercial contexts. The Chemical Abstracts Service has assigned this compound the registry number 1242095-23-3, which serves as the primary identifier in chemical literature searches and database queries. This CAS number is consistently referenced across multiple commercial chemical suppliers and research databases, ensuring standardized identification across different platforms.

The compound is also catalogued in the PubChem database with the Compound Identifier number 93216966, providing access to comprehensive structural, physical, and chemical property information. Additional database identifiers include various commercial catalog numbers such as GC66664 in GlpBio's chemical catalog, CS-0075415 in ChemScene's database, and HY-W031391 as an alternative research code. The MDL number MFCD07433685 provides another standardized identifier used in chemical inventory systems.

The compound also appears under various research and commercial codes including AKOS025427980, which relates to specialized chemical libraries, and multiple vendor-specific catalog numbers that facilitate procurement for research purposes. These multiple identifier systems ensure that researchers can locate and obtain the compound regardless of the specific database or supplier system they are using.

Synonyms and Alternative Names

The nomenclature landscape for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine encompasses several alternative names and synonyms that reflect different naming conventions and research contexts. The most commonly encountered synonym is ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine, which represents a simplified version of the full systematic name while retaining the essential structural information. This form is widely used in commercial chemical catalogs and research publications due to its conciseness and clarity.

Alternative representations include the stereochemically explicit form ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine, which specifically indicates the natural L-configuration of the valine component. This designation is particularly important in biochemical and pharmaceutical research contexts where stereochemistry plays a crucial role in biological activity. The compound is also referenced using various database-specific codes and research identifiers that serve specialized research communities.

Properties

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSDVRVGWMUAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

Chlorination and Trifluoromethylation:

The process begins with chlorination of a suitable aromatic precursor, such as 4-chloro-3-trifluoromethylbenzene , followed by sulfonation to introduce the sulfonyl chloride group (–SO₂Cl).

This process can be optimized via electrophilic aromatic substitution, utilizing chlorinating agents (e.g., SO₃, chlorosulfonic acid) and trifluoromethylation reagents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates).Preparation of Sulfonyl Chloride:

A notable method involves reacting 4-chloro-3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.

Reaction conditions:

Research Findings:

Coupling with Valine Derivatives

The sulfonyl phenyl chloride is then coupled with a valine derivative to form the sulfonyl valine compound.

Method A: Nucleophilic Substitution Approach

Reaction:

The amino group of valine (or its protected form) reacts with the sulfonyl chloride to form a sulfonamide linkage.-

- Dissolve valine or its protected derivative in an inert solvent such as dichloromethane or dimethylformamide (DMF).

- Add a base such as triethylamine or pyridine to neutralize HCl generated during the reaction.

- Slowly add the sulfonyl chloride to the solution under stirring at low temperature (0-5°C) to control the exothermic reaction.

- After completion, workup involves aqueous washes, extraction, and purification via chromatography.

Method B: Activation and Coupling

Activation of the Carboxyl Group:

Use coupling agents like carbodiimides (e.g., EDC, DCC) to activate the carboxyl group of valine, facilitating the formation of an amide bond with the sulfonyl phenyl amine.

Refinement and Purification

-

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from ethanol or other suitable solvents.

- Final purification often involves sublimation or preparative HPLC to obtain high purity.

-

- Confirm structure via NMR, MS, IR, and elemental analysis.

Summary of Preparation Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonyl chloride synthesis | SOCl₂, chlorosulfonic acid | 80-120°C | High | Purify via distillation |

| Coupling with valine | Valine derivative, base, solvent | 0-25°C | Moderate to high | Control temperature to prevent side reactions |

| Final purification | Chromatography | Ambient | Purity >99% | Confirm via spectroscopic methods |

Additional Research Findings

Patented Methods:

Several patents describe optimized processes for sulfonyl chlorides and their coupling with amino acids, emphasizing high yields, reduced by-products, and scalable procedures.In Vivo Formulation Considerations: Post-synthesis, the compound is often formulated using solvents like DMSO, PEG300, Tween 80, or corn oil, depending on the intended application, as detailed in recent formulation research.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural and functional analogs include pesticidal valine derivatives and pharmaceuticals containing the 4-chloro-3-(trifluoromethyl)phenyl moiety. Key comparisons are outlined below:

Tau-Fluvalinate and Fluvalinate

These pesticidal compounds share a valine backbone but differ in substituents:

- Tau-Fluvalinate: Contains a cyano(3-phenoxyphenyl)methyl group attached to N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine .

- Fluvalinate : Uses N-(2-chloro-4-trifluoromethyl)phenyl)-DL-valine with a racemic valine configuration .

| Parameter | ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine | Tau-Fluvalinate | Fluvalinate |

|---|---|---|---|

| Phenyl Substituents | 4-Chloro-3-(trifluoromethyl) | 2-Chloro-4-(trifluoromethyl) | 2-Chloro-4-(trifluoromethyl) |

| Valine Configuration | L-valine (single enantiomer) | D-valine | Racemic (DL-valine) |

| Functional Group | Sulfonyl | Cyano-phenoxyphenyl methyl | Cyano-phenoxyphenyl methyl |

| Application | Research compound | Pesticide (tau variant) | Pesticide |

The chlorine and trifluoromethyl positions on the phenyl ring critically influence bioactivity. The 4-chloro-3-(trifluoromethyl) configuration in the target compound may enhance electrophilic reactivity compared to the 2-chloro-4-substituted analogs .

Sorafenib Tosylate

This anticancer drug (CAS: 475207-59-1) incorporates a 4-chloro-3-(trifluoromethyl)phenyl group linked via a urea moiety to a pyridinecarboxamide scaffold . Unlike the valine-derived compound, Sorafenib Tosylate acts as a multi-kinase inhibitor.

| Parameter | ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine | Sorafenib Tosylate |

|---|---|---|

| Core Structure | Valine with sulfonyl linkage | Urea-pyridinecarboxamide |

| Molecular Weight | 359.75 g/mol | 637.00 g/mol |

| Functional Groups | Sulfonyl, trifluoromethyl, chlorine | Tosylate, urea, trifluoromethyl |

| Application | Research (mechanistic studies) | Cancer therapy (Nexavar®) |

The sulfonyl group in the target compound may confer distinct solubility and binding properties compared to Sorafenib’s tosylate salt , which enhances bioavailability .

Research Findings and Functional Insights

- Solubility and Stability : ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine requires sonication at 37°C for optimal dissolution, contrasting with fluvalinate’s lipophilic pesticidal formulations .

- Pharmacological Potential: While Sorafenib’s urea moiety enables kinase inhibition, the sulfonyl-valine derivative’s smaller size (359.75 g/mol vs. 637.00 g/mol) may favor penetration into sterically constrained targets .

Biological Activity

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine is a synthetic compound characterized by the incorporation of a sulfonyl group linked to the amino acid valine, along with a 4-chloro-3-(trifluoromethyl)phenyl moiety. This unique structure endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine can be represented as follows:

This structure includes:

- A sulfonyl group ()

- A trifluoromethyl group ()

- An amino acid backbone (valine)

The biological activity of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine is primarily attributed to its interaction with various molecular targets, particularly proteins and enzymes. The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes and interact effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including potential therapeutic applications in drug development .

Potential Therapeutic Applications

Research indicates that ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine may have applications in:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Similar compounds have shown promise as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus by enhancing incretin levels and improving glycemic control .

- Anti-inflammatory Activity : The compound's mechanism may involve inhibiting pro-inflammatory pathways, thereby providing potential benefits in treating inflammatory diseases.

- Analgesic Properties : Initial studies suggest that it may also have pain-relief properties by modulating pain perception pathways.

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship (SAR) for compounds similar to ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine reveals that:

- Substitutions at specific positions on the phenyl ring significantly influence biological activity.

- The presence of halogen atoms (like chlorine and fluorine) enhances binding affinity to target proteins, which is critical for developing effective inhibitors .

Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| DPP-4 Inhibition | Increases incretin levels | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Analgesic | Interacts with pain perception pathways |

Case Studies

- DPP-4 Inhibitors Development : A study highlighted the design of novel DPP-4 inhibitors based on scaffolds similar to ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine. These compounds demonstrated improved potency and selectivity against DPP-4 compared to existing drugs like sitagliptin .

- Inflammation Models : In vivo studies using animal models indicated that compounds with similar structures exhibit significant anti-inflammatory effects, reducing markers such as TNF-alpha and IL-6 in serum levels.

Q & A

Q. What are the recommended storage conditions for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine to ensure chemical stability?

The compound should be stored at -20°C to prevent degradation caused by repeated freeze-thaw cycles. For long-term stability (up to 6 months), storage at -80°C is advised. Short-term storage at -20°C requires use within 1 month. Solutions provided at 10 mM concentration (25 µL aliquots) should be thawed at 37°C with brief sonication to enhance solubility .

Q. How can researchers address low solubility of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine in aqueous buffers?

To improve solubility:

Q. What purity validation methods are recommended for this compound?

Purity (>98%) is verified via reverse-phase HPLC with UV detection at 254 nm. Cross-reference the provided Certificate of Analysis (COA) for batch-specific chromatograms and retention times. For trace impurity identification, high-resolution mass spectrometry (HRMS) or NMR (e.g., <sup>19</sup>F NMR) can detect fluorinated byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in synthetic reactions?

The trifluoromethyl (-CF3) group introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring and directing electrophilic substitution to specific positions. Steric hindrance from -CF3 may slow nucleophilic attacks but enhance metabolic stability in biological assays. Computational studies (e.g., DFT) can model charge distribution, while <sup>13</sup>C NMR chemical shifts (δ ~110–125 ppm for CF3) provide experimental validation .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Dose-response normalization : Account for solubility variations by standardizing solvent concentrations (e.g., DMSO controls).

- Metabolic stability assays : Use liver microsomes to assess if -CF3 or -SO2 groups enhance resistance to cytochrome P450 degradation.

- Structural analogs : Compare with derivatives lacking the sulfonyl or trifluoromethyl groups to isolate functional group contributions .

Q. Which spectroscopic techniques are optimal for characterizing functional groups in ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine?

- FT-IR : Identify sulfonyl (S=O stretching at ~1350–1150 cm<sup>-1</sup>) and C-F stretches (1100–1000 cm<sup>-1</sup>).

- <sup>1</sup>H/<sup>19</sup>F NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and CF3 signals (δ -60 to -70 ppm).

- UV-vis : Detect π→π* transitions in the phenyl-sulfonyl moiety (λmax ~260–280 nm) .

Q. How can "Click" chemistry be applied to synthesize derivatives of this compound?

- Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings to the sulfonyl group.

- Optimize reaction conditions:

- Catalyst: CuSO4/sodium ascorbate in t-BuOH/H2O (1:1).

- Temperature: 50°C for 12 hours.

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., kinases or proteases).

- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations.

- Pharmacophore modeling : Map electrostatic and hydrophobic features aligned with the sulfonyl and CF3 groups .

Data Analysis & Troubleshooting

Q. How to interpret discrepancies between theoretical and experimental NMR spectra?

- Step 1 : Validate computational parameters (solvent model, DFT functional) against known standards.

- Step 2 : Check for tautomerism or rotamers (e.g., sulfonyl group conformation) causing peak splitting.

- Step 3 : Use <sup>13</sup>C DEPT NMR to resolve overlapping signals from aromatic carbons .

Q. Why might synthetic yields vary when scaling up reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.